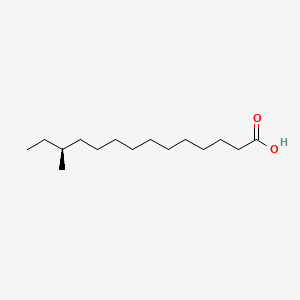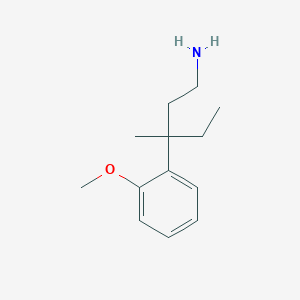
(12S)-12-Methyltetradecanoic acid
Vue d'ensemble
Description
(12S)-12-Methyltetradecanoic acid (MTDA) is a saturated fatty acid with a long-chain structure that has been studied for its potential applications in many scientific fields. MTDA has been found to possess various biochemical and physiological properties, and its synthesis method has been studied in depth.
Applications De Recherche Scientifique
Cytotoxic Properties
(12S)-12-Methyltetradecanoic acid has been identified to have cytotoxic properties against leukemia cell lines. A marine fatty acid, identified as (+/-)-2-methoxy-13-methyltetradecanoic acid, synthesized from methyl 12-methyltridecanoate, showed cytotoxicity to various leukemia cell lines, highlighting its potential use in leukemia treatment (Carballeira et al., 2003).
Antitumor Activity
Studies have also shown the antitumor activity of 12-methyltetradecanoic acid. Notably, it was found to inhibit the proliferation of PC3 cells, a prostate cancer cell line, and this effect was associated with the inhibition of 5-lipoxygenase (Yang et al., 2003). Further research evaluated the targeted arterial delivery of 12-methyltetradecanoic acid for solid tumors, indicating its potential as a novel therapy for such conditions (Wright et al., 2005).
Biochemical and Structural Analysis
The absolute configurations of 12-methyltetradecanoate among other fatty acids were determined through a sophisticated HPLC analysis, shedding light on its structural intricacies and potential biochemical applications (Akasaka et al., 2002).
Neuroprotective Effects
12-Methyltetradecanoic acid has also been observed to have neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury. It was shown to mitigate cerebral edema and upregulate the expression of neuroprotective factors (Yu et al., 2016).
Flavor and Aroma Enhancement
The fatty acid is also of interest in the food industry for its potential use in flavor enhancement. Biotechnological production of methyl-branched aldehydes, including 12-methyltridecanal, is being explored for their unique flavor impressions, particularly in savory foods (Fraatz et al., 2016).
Interactions with Human G-Protein-Coupled Receptors
12-Methyltetradecanoic acid was also identified among the metabolites interacting with human G-protein-coupled receptors (GPCRs), suggesting its potential involvement in modulating diverse physiological processes, including functions within the nervous and immune systems (Colosimo et al., 2019).
Mécanisme D'action
Target of Action
It is known to play a major role in the growth ofListeria monocytogenes, a bacterium, even at low temperatures .
Result of Action
It is known to play a significant role in the growth ofListeria monocytogenes .
Action Environment
It is known to be effective in promoting the growth ofListeria monocytogenes even at low temperatures .
Propriétés
IUPAC Name |
(12S)-12-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581533 | |
| Record name | (12S)-12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(12S)-12-Methyltetradecanoic acid | |
CAS RN |
5746-58-7 | |
| Record name | (12S)-12-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)
![1-[(3-Nitrophenyl)methanesulfonyl]pyrrolidine](/img/structure/B1627233.png)



